molecular formula C22H28ClN3OS B2593680 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide CAS No. 450340-50-8

4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide

Cat. No.: B2593680
CAS No.: 450340-50-8
M. Wt: 418
InChI Key: PKSYGORHWJKPCU-UHFFFAOYSA-N
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Description

4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a butyl group, a chlorophenyl group, and a cyclohexane carboxamide moiety. The presence of these diverse functional groups makes this compound an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, with a diketone or an equivalent compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorophenyl halide reacts with the thieno[3,4-c]pyrazole core.

    Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction, using a butyl halide and a suitable base.

    Formation of the Cyclohexane Carboxamide Moiety: This step involves the reaction of the intermediate compound with cyclohexanecarboxylic acid or its derivatives, under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, and factors such as yield, purity, and cost-effectiveness are carefully considered.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, acids, and bases, depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole Derivatives: Compounds with similar thieno[3,4-c]pyrazole cores, such as 4-butyl-N-[2-(3-bromophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide.

    Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups, such as 4-butyl-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide.

Uniqueness

The uniqueness of 4-butyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-butyl-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3OS/c1-2-3-5-15-8-10-16(11-9-15)22(27)24-21-19-13-28-14-20(19)25-26(21)18-7-4-6-17(23)12-18/h4,6-7,12,15-16H,2-3,5,8-11,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSYGORHWJKPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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